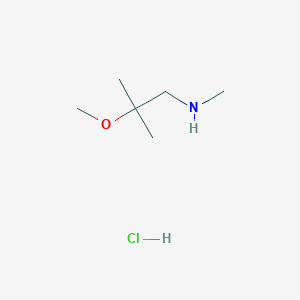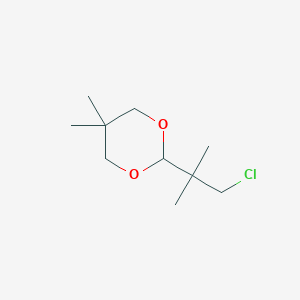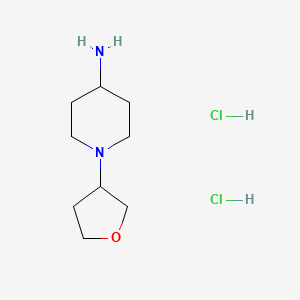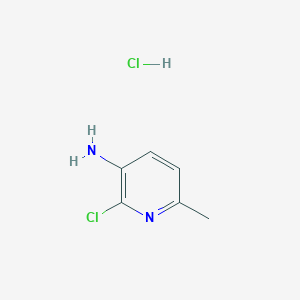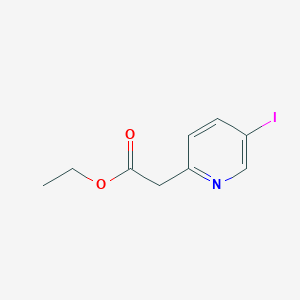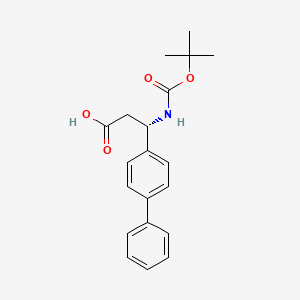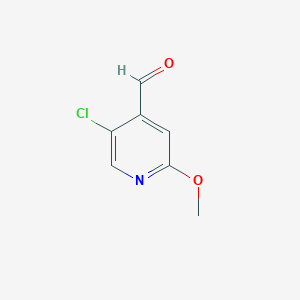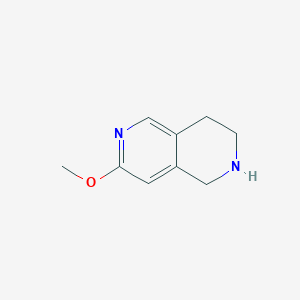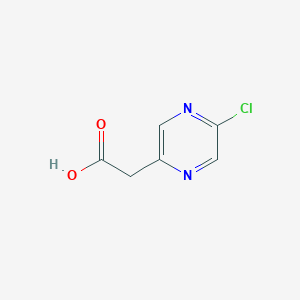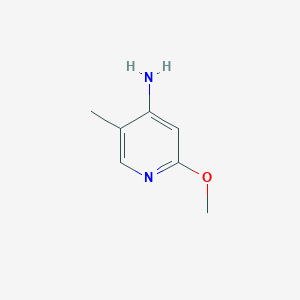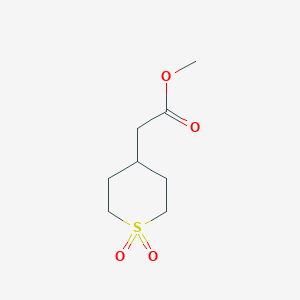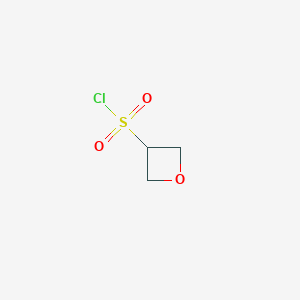
4-(3-Methoxypyrrolidin-1-yl)aniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Another related study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment . These kinases are commonly overexpressed in various tumors and are ideal targets for the development of antitumor drugs .
-
Catalysis Science & Technology
- Application : This research focuses on the efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Method : The alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
- Results : The hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds, while producing water as the sole stoichiometric by-product .
-
Polyaniline and Polypyrrole Hydrogels
- Application : Polyaniline (PANI) and polypyrrole (PPy)-based hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties . They have widespread applications in electrochemical as well as biomedical fields .
- Method : These materials are usually designed using multiple functional groups to enable the formation of a highly cross-linked polymeric network .
- Results : These materials offer remarkable improvement over conventional CPs in terms of physicochemical as well as mechanical properties which have been utilized in sensors, drug delivery, solar energy devices, and energy storage .
-
Polymerization of New Aniline Derivatives
- Application : This work focuses on modifying aniline monomers with various characteristics that allows one to study the effect of the substituent on the respective polymer .
- Method : A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized .
- Results : The study provides insights into the effect of the substituent on the respective polymer .
-
Metal- and Solvent-Free Synthesis of Aniline-Based Triarylmethanes
- Application : This research focuses on the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
- Method : The reaction is catalyzed by Brönsted acidic ionic liquid and performed under metal- and solvent-free conditions .
- Results : This protocol was successfully performed with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .
-
Understanding the Regiodivergence between Hydroarylation and [2+2] Cycloadditions
- Application : Conjugated dienes (1,3-dienes) are versatile and valuable chemical feedstocks that can be used as two-carbon or four-carbon synthons with vast applications across the chemical industry .
- Method : The study focuses on understanding the regiodivergence between hydroarylation and [2+2] cycloadditions .
- Results : The results of this study could provide valuable insights into the synthesis of new compounds and materials .
Eigenschaften
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h2-5,11H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEZCJHDXZIEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Methylpropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1430931.png)
![6-Phenyl-7-azabicyclo[4.2.0]octane](/img/structure/B1430932.png)
